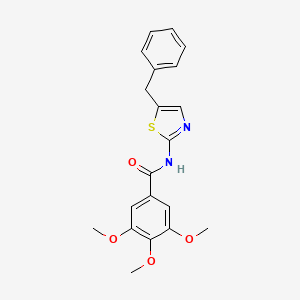

![molecular formula C17H20BNO2 B2462342 {4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid CAS No. 2377587-59-0](/img/structure/B2462342.png)

{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

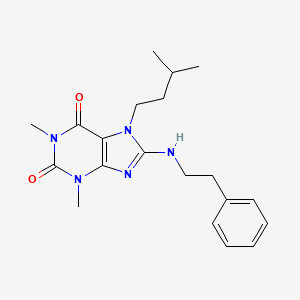

“{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid” is a chemical compound with the CAS Number: 2377587-59-0. Its molecular weight is 281.16 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a biologically important alkylaminophenol compound was synthesized by the Petasis reaction .Molecular Structure Analysis

The structural analysis of the molecule can be performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Physical And Chemical Properties Analysis

The compound “{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid” has a molecular weight of 281.16 . It is stored in refrigerated conditions .Aplicaciones Científicas De Investigación

- PPMPB has been investigated for its potential as an antiproliferative agent against cancer cells . Its unique structure, combining a phenylboronic acid moiety with a pyrrolidine ring, offers opportunities for targeted drug design.

- The nonlinear optical (NLO) properties of PPMPB have been investigated . These properties make it relevant for designing optical devices, sensors, and photonic materials.

Medicinal Chemistry and Drug Development

Materials Science and Optoelectronics

These applications highlight the versatility and potential impact of 4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl boronic acid in scientific research. If you’d like more details on any specific area, feel free to ask! 😊

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions .

Mode of Action

The mode of action of {4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .

Biochemical Pathways

It’s known that boronic acids play a crucial role in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity .

Result of Action

As a boronic acid, it’s likely to be involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .

Action Environment

The action of {4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid can be influenced by environmental factors. For instance, it’s recommended to store boronic acids in a refrigerated, inert atmosphere . This suggests that temperature and exposure to reactive gases could potentially affect the stability and efficacy of the compound.

Propiedades

IUPAC Name |

[4-[phenyl(pyrrolidin-1-yl)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c20-18(21)16-10-8-15(9-11-16)17(19-12-4-5-13-19)14-6-2-1-3-7-14/h1-3,6-11,17,20-21H,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUWHFOJIGKLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCCC3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)

![3-{[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzaldehyde](/img/structure/B2462264.png)

![1-Cyclopropylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B2462265.png)

![(3aS,6aS)-5-(prop-2-enoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2462270.png)

![6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462276.png)

![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)

![Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2462282.png)